Cas no 80443-35-2 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide)

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide structure
80443-35-2 structure
Product Name:Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide
كاس عدد:80443-35-2
وسط:C21H30N7O17P3
ميغاواط:745.42
CID:4745312
Update Time:2021-07-19

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • [(R)-4-d]NADPH
    • (R)-[4- 2H]NADPH
    • Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4β-d-amide (7CI)
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d- carboxamide, (R)-
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide, (R)-
    • Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4β-d-amide (7CI)
    • (R)-[4-2H]NADPH
    • [(R)-4-d]NADPH

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1R:C:9028-47-1, S:H2O, 1 h, 30°C
المراجع
Kinetic and solvent isotope effects on biotransformation of aromatic amino acids and their derivatives
By Kanska, Marianna et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2016, 59(14), 627-634

طريقة الإنتاج 2

رد فعل الشرط
1.1R:R:Cleland's reagent, R:K2HPO4, C:9028-87-9, rt, pH 7
1.2R:CHCl3
المراجع
Cofactor mobility determines reaction outcome in the IMPDH and GMPR (β-α)8 barrel enzymes
By Patton, Gregory C. et al, Nature Chemical Biology, 2011, 7(12), 950-958

طريقة الإنتاج 3

رد فعل الشرط
1.1R:C:37250-50-3, 8 h, 37°C, pH 8; 10 min, 60°C
المراجع
Functional characterization of rose phenylacetaldehyde reductase (PAR), an enzyme involved in the biosynthesis of the scent compound 2-phenylethanol
By Chen, Xiao-Min et al, Journal of Plant Physiology, 2011, 168(2), 88-95

طريقة الإنتاج 4

رد فعل الشرط
1.1R:R:H2NC(=O)NHNH2, C:Alcohol dehydrogenase, S:H2O, 3 h, 30°C, pH 7.5
المراجع
Expansion of the Catalytic Repertoire of Alcohol Dehydrogenases in Plant Metabolism
By Langley, Chloe et al, Angewandte Chemie, 2022, 61(48), e202210934

طريقة الإنتاج 5

رد فعل الشرط
1.1R:C:Alcohol dehydrogenase, S:H2O, 43°C, pH 7.2-9
المراجع
Substrate selectivity of an isolated enoyl reductase catalytic domain from an iterative highly reducing fungal polyketide synthase reveals key components of programming
By Roberts, Douglas M. et al, Chemical Science, 2017, 8(2), 1116-1126

طريقة الإنتاج 6

رد فعل الشرط
1.1R:S:H2O, 30 min, 40°C, pH 9.0
المراجع
Contribution to catalysis of ornithine binding residues in ornithine N5-monooxygenase
By Robinson, Reeder et al, Archives of Biochemistry and Biophysics, 2015, 585, 25-31

طريقة الإنتاج 7

رد فعل الشرط
1.1R:R:MnCl2, C:9028-48-2, S:H2O, pH 7.5
المراجع
Structural, Kinetic and Chemical Mechanism of Isocitrate Dehydrogenase-1 from Mycobacterium tuberculosis
By Quartararo, Christine E. et al, Biochemistry, 2013, 52(10), 1765-1775

طريقة الإنتاج 8

رد فعل الشرط
1.1R:C:9028-53-9, S:H2O, 1 h, 37°C, pH 8
المراجع
Kinetic and Mechanistic Analysis of the Escherichia coli ribD-Encoded Bifunctional Deaminase-Reductase Involved in Riboflavin Biosynthesis
By Magalhaes, Maria L. B. et al, Biochemistry, 2008, 47(24), 6499-6507

طريقة الإنتاج 9

رد فعل الشرط
1.1R:C:9028-53-9, S:H2O, 1 h, 37°C, pH 7
المراجع
Biosynthesis of acaterin: Mechanism of the reaction catalyzed by dehydroacaterin reductase
By Nakano, Sayaka et al, Bioorganic & Medicinal Chemistry, 2006, 14(18), 6404-6408

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Raw materials

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Preparation Products

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide الوثائق ذات الصلة

الموردين الموصى بهم
Shanghai Jinhuan Chemical CO., LTD.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shanghai Jinhuan Chemical CO., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Joy Biotech Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shanghai Joy Biotech Ltd
Henan Dongyan Pharmaceutical Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shanghai Hongxiang Biomedical Technology Co., Ltd.